molecular formula C12H11BrN4O2 B1440560 4-(Azidomethyl)-2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazole CAS No. 1325306-57-7

4-(Azidomethyl)-2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazole

Cat. No. B1440560
M. Wt: 323.15 g/mol
InChI Key: AXDIONUULPPCGO-UHFFFAOYSA-N
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Description

4-(Azidomethyl)-2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazole, also known as AZM-5-MEOX, is an organic compound with a wide range of applications in scientific research. This compound is used in the synthesis of a variety of compounds, and its unique properties allow it to be used in various biochemical and physiological experiments.

Scientific Research Applications

Synthetic Chemistry and Heterocyclic Compound Synthesis

Oxazole derivatives, including "4-(Azidomethyl)-2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazole," are key intermediates in the synthesis of heterocyclic compounds, which are crucial for developing pharmaceuticals, agrochemicals, and organic materials. The research demonstrates methods for synthesizing complex structures such as triazoles, oxazepin-ones, and other heterocycles from oxazole precursors, highlighting the versatility of oxazoles in organic synthesis (Yang et al., 2017); (Dioukhane et al., 2021).

Corrosion Inhibition

Oxazole derivatives have been evaluated for their performance as corrosion inhibitors on various metals in aggressive environments. Studies demonstrate that certain oxazole compounds effectively reduce corrosion rates, with inhibition efficiencies increasing with concentration. This suggests their potential application in protecting industrial equipment and infrastructure from corrosion-induced damage (Rahmani et al., 2018).

Antimicrobial and Antifungal Activities

Several oxazole derivatives exhibit significant antimicrobial and antifungal properties, making them candidates for developing new antimicrobial agents. These compounds' efficacy against a range of pathogenic microorganisms suggests their potential utility in treating infections and in agricultural settings to protect crops from fungal diseases (Bektaş et al., 2007).

Antioxidant Properties

Oxazole derivatives, particularly those derived from marine sources, have shown potent antioxidant activities. These compounds scavenge free radicals effectively, suggesting their use as natural antioxidants in food preservation and possibly in preventing oxidative stress-related diseases (Li et al., 2011).

Antiproliferative and Anticancer Activities

Research into oxazole derivatives has also uncovered compounds with promising antiproliferative activities against various cancer cell lines. These findings open avenues for developing new anticancer therapies based on oxazole chemistry (Kiss et al., 2019).

properties

IUPAC Name

4-(azidomethyl)-2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN4O2/c1-7-10(6-15-17-14)16-12(19-7)9-5-8(13)3-4-11(9)18-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXDIONUULPPCGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=C(C=CC(=C2)Br)OC)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Azidomethyl)-2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Azidomethyl)-2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazole
Reactant of Route 2
4-(Azidomethyl)-2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazole
Reactant of Route 3
4-(Azidomethyl)-2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazole
Reactant of Route 4
4-(Azidomethyl)-2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazole
Reactant of Route 5
4-(Azidomethyl)-2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazole
Reactant of Route 6
4-(Azidomethyl)-2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazole

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